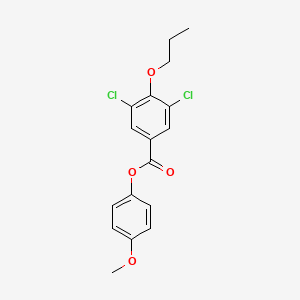![molecular formula C20H24ClN3O2 B4645984 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4645984.png)
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been found to affect the activity of various enzymes and signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine in lab experiments include its well-defined pharmacological profile and its ability to selectively target specific receptors in the brain. However, there are also some limitations associated with its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of more selective compounds that target specific receptors in the brain. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or toxicity.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. This compound has been investigated for its potential use in the treatment of various psychiatric disorders, including schizophrenia and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-7-8-16(21)17(14-15)26-20(2,3)19(25)24-12-10-23(11-13-24)18-6-4-5-9-22-18/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLYGKWIYFXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4645906.png)
![1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-amine](/img/structure/B4645910.png)
![3-({[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4645924.png)
![1-methyl-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4645945.png)
![5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4645959.png)
![ethyl 2-[(3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4645972.png)
![3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4645973.png)
![2-(cyclopropylamino)-8-(difluoromethyl)-6-methylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4645990.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4645996.png)

![5-isopropyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4645999.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4646000.png)
![6-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4646008.png)
![2-(5-methyl-2-thienyl)-N'-[1-(2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B4646021.png)